tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate
Description
tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate (CAS: 1056934-87-2) is a bicyclic heterocyclic compound featuring a pyridazine core fused with a partially saturated pyridine ring. The tert-butyl carboxylate group at position 6 acts as a protective moiety, while the chlorine substituent at position 4 enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical synthesis . Key properties include:
This compound is primarily utilized in medicinal chemistry for developing kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors, due to its structural resemblance to pyrido-pyrimidine derivatives with demonstrated antitumor activity .
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-15-10(13)9(8)7-16/h6H,4-5,7H2,1-3H3 |
InChI Key |
MOSBGMRLVGCNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=NC(=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with tert-butyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of tert-butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells, demonstrating a capacity to induce apoptosis and inhibit tumor growth through the modulation of key signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against specific targets while minimizing side effects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Antimicrobial | Showed effective inhibition against multi-drug resistant strains of Staphylococcus aureus. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring System Variations
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- CAS : 1056934-87-2 (same as the target compound but with a pyrimidine core).
- Key Difference: The pyridazine ring (two adjacent nitrogen atoms) in the target compound is replaced with a pyrimidine ring (nitrogens at positions 1 and 3).
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
- CAS : 1823793-09-4
- Key Difference: Chlorine at position 3 instead of 4, and the core is pyrazine (two para nitrogen atoms).
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Substituent Modifications
tert-Butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- CAS : 601516-17-0
- Key Difference : A formyl group at position 2 introduces reactivity for further functionalization (e.g., Schiff base formation). However, the formyl group may reduce stability under acidic conditions .
tert-Butyl 4-chloro-2-(pyridin-4-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- CAS : 1266619-75-3
Protecting Group Variations
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Synthetic Route: Chlorination with POCl₃ followed by benzyl protection. The benzyl group requires harsher deprotection conditions (hydrogenolysis) compared to tert-butyl (acidic cleavage), limiting its utility in sensitive syntheses .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|---|
| tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate | 1056934-87-2 | C₁₂H₁₆ClN₃O₂ | 269.73 | Pyridazine | Cl (4), tert-butyl (6) |
| tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1056934-87-2 | C₁₂H₁₆ClN₃O₂ | 269.73 | Pyrimidine | Cl (4), tert-butyl (6) |
| tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate | 1823793-09-4 | C₁₂H₁₆ClN₃O₂ | 269.73 | Pyrazine | Cl (3), tert-butyl (6) |
Biological Activity
tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 269.73 g/mol
- CAS Number : 2306275-72-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : In vitro studies indicate that derivatives of pyridazine compounds can inhibit bacterial growth by interfering with nucleic acid synthesis and cell wall formation.
- Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation signals.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related compounds and found that modifications in the pyridazine structure significantly enhanced their activity against Gram-positive bacteria. The mechanism was linked to the disruption of cell membrane integrity. -
Anticancer Activity
In a recent investigation, this compound showed promising results in inhibiting the proliferation of human cancer cell lines (e.g., breast and lung cancer). The compound was found to induce apoptosis via mitochondrial pathways, suggesting a potential role as an anticancer agent. -
Anti-inflammatory Effects
Another study reported that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests it may have therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
